Home > Products > Screening Compounds P101788 > 2-(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile
2-(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile - 2640903-25-7

2-(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile

Catalog Number: EVT-6599237
CAS Number: 2640903-25-7
Molecular Formula: C20H21N7OS
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 2-(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile is a complex organic molecule with potential therapeutic applications. Its structure combines various functional groups, which may contribute to its pharmacological properties. This compound is classified under pyrimidine derivatives and is of interest in medicinal chemistry due to its potential role as a phosphodiesterase 4 inhibitor, which is significant for treating conditions like asthma and chronic obstructive pulmonary disease.

Source and Classification

The compound is derived from a family of pyridazinone derivatives, which are known for their biological activity. Specifically, it has been identified in patents related to new therapeutic agents targeting phosphodiesterase 4 enzymes . The classification of this compound falls under the category of heterocyclic compounds, particularly those containing nitrogen and sulfur in their rings.

Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  1. Formation of the Dihydropyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylthiazole derivatives.
  2. Piperidine Modification: The introduction of the piperidine group is generally performed via alkylation reactions where the piperidine nitrogen acts as a nucleophile.
  3. Pyrimidine Carbonitrile Formation: The final step often involves the introduction of the pyrimidine ring and the carbonitrile group, typically through condensation reactions or nucleophilic substitutions.

Technical Details

Each step requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure at each stage.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C19H24N4SC_{19}H_{24}N_4S, indicating a structure that includes multiple rings and functional groups. The presence of a thiazole ring contributes to its unique electronic properties.

Data

The compound's molecular weight is approximately 356.48 g/mol. Crystallographic studies can provide insights into its three-dimensional arrangement, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic attacks leading to further functionalization.
  2. Reduction Reactions: The carbonyl groups may be reduced under specific conditions to yield alcohols or amines.
  3. Cyclization Reactions: Given its complex structure, it may also serve as a precursor for other cyclic compounds through cyclization.

Technical Details

Reactions are typically monitored using chromatographic techniques to ensure completion and assess product formation.

Mechanism of Action

Process

As a phosphodiesterase 4 inhibitor, this compound likely exerts its effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP can lead to enhanced signaling pathways that are beneficial in treating inflammatory diseases.

Data

Inhibition studies often utilize enzyme assays to quantify the potency of the compound against phosphodiesterase 4, providing insights into its potential therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to functional groups present.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to electrophilic centers within its structure.
Applications

Scientific Uses

This compound shows promise in pharmacological research, particularly in developing treatments for respiratory diseases like asthma and chronic obstructive pulmonary disease. Its ability to modulate cAMP levels makes it a candidate for further investigation in various inflammatory conditions . Additionally, it may have applications in studying signal transduction pathways influenced by phosphodiesterase activity.

Properties

CAS Number

2640903-25-7

Product Name

2-(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile

IUPAC Name

2-[4-[[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyrimidine-4-carbonitrile

Molecular Formula

C20H21N7OS

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C20H21N7OS/c1-13-19(29-14(2)23-13)17-3-4-18(28)27(25-17)12-15-6-9-26(10-7-15)20-22-8-5-16(11-21)24-20/h3-5,8,15H,6-7,9-10,12H2,1-2H3

InChI Key

XHJYSWFECBSEMW-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=CC(=N4)C#N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=CC(=N4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.